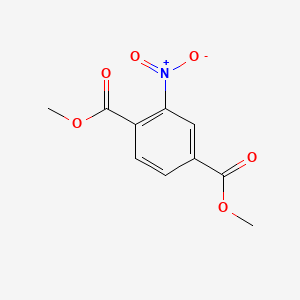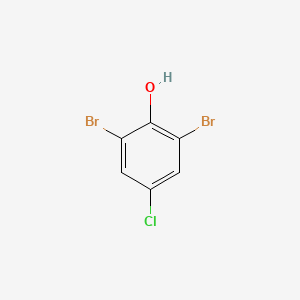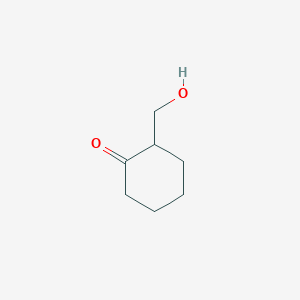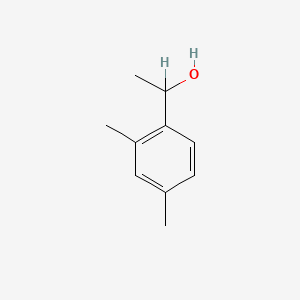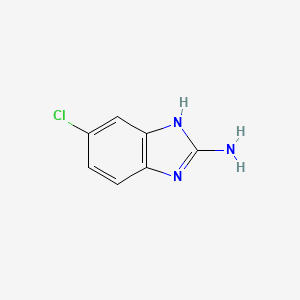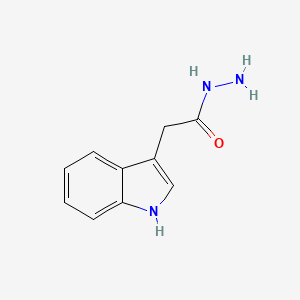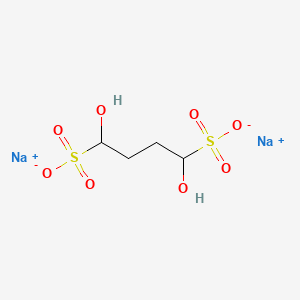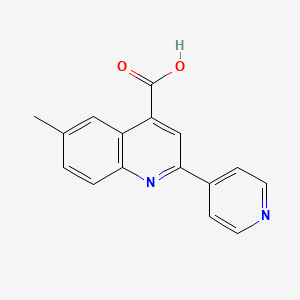![molecular formula C31H26O4 B1294727 环氧乙烷,2,2'-[9H-芴-9-亚甲基双(4,1-苯亚甲基氧基)]双- CAS No. 47758-37-2](/img/structure/B1294727.png)
环氧乙烷,2,2'-[9H-芴-9-亚甲基双(4,1-苯亚甲基氧基)]双-
描述
“Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-” is a biomedical compound primarily used in clinical research for its potential anticancer properties . It targets the enzyme topoisomerase II, possibly offering a treatment for various types of cancer . It is also used in the preparation of high refractive index photosensitive resin .
Molecular Structure Analysis
The molecule contains a total of 67 bonds, including 41 non-H bonds, 24 multiple bonds, 8 rotatable bonds, and 24 aromatic bonds. It also includes 2 three-membered rings, 1 five-membered ring, 4 six-membered rings, and 2 nine-membered rings. Additionally, it contains 2 aliphatic and 2 aromatic ether groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 462.54. It has a melting point of 153°C and a predicted boiling point of 603.6±55.0 °C. The density of the compound is 1.271. It is slightly soluble in chloroform and dichloromethane. The compound is typically in the form of a white to almost white powder or crystal .科学研究应用
Composite Matrix
The compound is also widely used in composite matrices, which are materials made from two or more constituent materials with significantly different physical or chemical properties.
Each application leverages the unique chemical structure of the compound to fulfill specific roles in scientific research and industrial processes .
作用机制
Target of Action
The primary target of the compound 2,2’-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane is the enzyme topoisomerase II . This enzyme plays a crucial role in DNA replication and cell division, making it a potential target for anticancer therapies .
Mode of Action
2,2’-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane interacts with its target, topoisomerase II, by binding to the enzyme and inhibiting its function . This interaction disrupts the normal process of DNA replication and cell division, leading to cell death .
Biochemical Pathways
The compound’s interaction with topoisomerase II affects the biochemical pathway of DNA replication and cell division . By inhibiting the function of topoisomerase II, 2,2’-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane disrupts the normal cell cycle, leading to cell death and potentially providing a treatment for various types of cancer .
Result of Action
The molecular and cellular effects of 2,2’-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane’s action include the disruption of DNA replication and cell division, leading to cell death . These effects make the compound a potential candidate for anticancer therapies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-[9H-Fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-oxirane. For instance, the compound should be stored in a dry environment at a temperature between 2-8°C
安全和危害
未来方向
The compound’s potential anticancer properties make it a promising candidate for future clinical research. Its ability to target the enzyme topoisomerase II could potentially offer a treatment for various types of cancer . Additionally, its use in the preparation of high refractive index photosensitive resin indicates potential applications in the field of materials science .
属性
IUPAC Name |
2-[[4-[9-[4-(oxiran-2-ylmethoxy)phenyl]fluoren-9-yl]phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26O4/c1-3-7-29-27(5-1)28-6-2-4-8-30(28)31(29,21-9-13-23(14-10-21)32-17-25-19-34-25)22-11-15-24(16-12-22)33-18-26-20-35-26/h1-16,25-26H,17-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSAOPVSVLGDLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OCC7CO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31256-79-8 | |
| Record name | Oxirane, 2,2′-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31256-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70885902 | |
| Record name | Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- | |
CAS RN |
47758-37-2 | |
| Record name | 9,9-Bis(4-glycidyloxyphenyl)fluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47758-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2,2'-(9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047758372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxymethylene)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(9-Fluorenylidene)diphenol diglycidyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What makes 9,9-bis(4-glycidyloxyphenyl)fluorene suitable for optical applications?
A1: 9,9-bis(4-glycidyloxyphenyl)fluorene possesses several properties that make it attractive for optical applications. Firstly, it exhibits a high refractive index (n = 1.707 at 590 nm) []. This is crucial for manipulating light within optical devices. Secondly, this compound demonstrates high transparency within the visible light spectrum [], ensuring minimal light loss during transmission. Finally, its thermal stability up to 290 °C [] makes it suitable for processes like nanoimprinting, a technique used to create nanoscale features on materials.
Q2: How is 9,9-bis(4-glycidyloxyphenyl)fluorene utilized in nanoimprinting processes?
A2: This compound serves as a key component in a novel high-refractive index polymer designed specifically for nanoimprinting optical elements []. It acts as a monomer, undergoing ring-opening polymerization with 4,4-thiodibenzenethiol to form the final polymer []. This polymer can be thermally nanoimprinted at 160 °C, enabling the creation of intricate structures like sub-micron gratings, two-dimensional photonic crystals, and even plano-convex semispherical microlenses [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



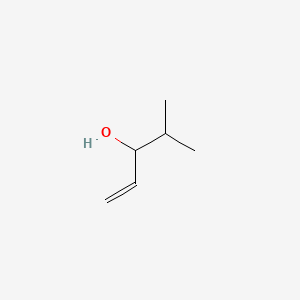
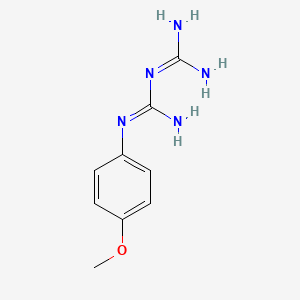
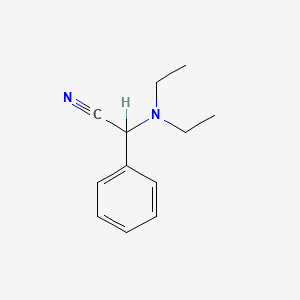
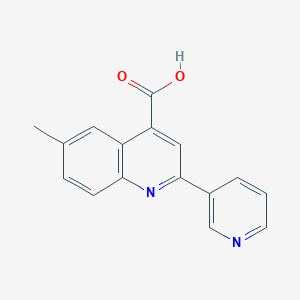
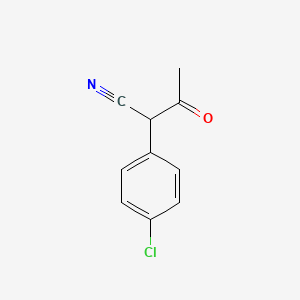
![5,6,7,8,9,10-Hexahydro-cyclohepta[b]quinolin-11-one](/img/structure/B1294654.png)
